molecular formula C13H18ClN3O2 B8637059 1-(5-chloropyridin-2-yl)-N-methoxy-N-methylpiperidine-4-carboxamide

1-(5-chloropyridin-2-yl)-N-methoxy-N-methylpiperidine-4-carboxamide

Cat. No.: B8637059
M. Wt: 283.75 g/mol
InChI Key: MPJDQYVVWNSOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloropyridin-2-yl)-N-methoxy-N-methylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H18ClN3O2 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-N-methoxy-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C13H18ClN3O2/c1-16(19-2)13(18)10-5-7-17(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,5-8H2,1-2H3

InChI Key

MPJDQYVVWNSOHV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CCN(CC1)C2=NC=C(C=C2)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

EDC (1.61 g, 8.4 mmol) was added portionwise to a stirred solution of 5′-chloro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid hydrochloride (1.16 g, 4.19 mmol), DMAP (5 mg), HOBt (5 mg) and N,O-dimethylhydroxylamine hydrochloride (818 mg, 8.4 mmol) in dichloromethane (20 mL). Triethylamine (1.69 g, 2.33 mL, 16.8 mmol) was added dropwise, and the reaction mixture was stirred at room temperature overnight. The resulting solution was poured into water and extracted with ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give 5′-chloro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid, methoxy-methyl-amide as a white solid (1.05 g. 86%); 1H NMR (CDCl3, 300 MHz) δ 8.05 (d, J=2.5 Hz, 1H), 7.36 (dd, J1=9.0 Hz, J2=2.5 Hz, 1H), 6.57 (d, J=9.0 Hz, 1H), 4.25 (dt, J1=13.0 Hz, J2=3.0 Hz, 1H), 3.69 (s, 3H), 3.16 (s, 3H), 2.88 (m, 3H), and 1.78 (m, 4H); MS (+CI): m/z for C13H18ClN3O2: expected 283.1. found 284.2 (M+H)+.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
5 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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